molecular formula C8H6ClF2NO3 B1487155 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid CAS No. 1805528-15-7

2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid

Cat. No. B1487155
M. Wt: 237.59 g/mol
InChI Key: GFXYOGMFDRUGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms .


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 209.58 . The InChI key for this compound is BVPNDVMZPMGMGL-UHFFFAOYSA-N .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid . This premium fluorinated compound, with a molecular weight of 237.59 g/mol, offers a unique blend of reactivity and selectivity . Here are six distinct applications:

  • Medicinal Chemistry and Drug Discovery

    • Results/Outcomes : Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles of drug candidates due to their binding mode with enantioselective proteins .
  • Herbicide and Insecticide Synthesis

    • Results/Outcomes : Not specified in the available information .
  • Collagen Prolyl-4-Hydroxylase Inhibition

    • Results/Outcomes : Compounds 12m and 12q exhibit potent inhibition .
  • Thermodynamic and Electrochemical Studies

    • Results/Outcomes : Not specified in the available information .
  • Biologically Active Compounds Design

    • Results/Outcomes : Tailoring stereoisomers and substituent orientations can impact drug candidate efficacy .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 .

properties

IUPAC Name

2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYOGMFDRUGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Reactant of Route 4
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid

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